![molecular formula C29H27NO2Si B2982903 Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate CAS No. 3508-62-1](/img/no-structure.png)

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. In

Scientific Research Applications

Alternative Reagents and Reactions

Fujiwara-Moritani Reactions : Tert-butyl perbenzoate has been identified as an alternative to benzoquinone for mild Fujiwara-Moritani reactions, facilitating the coupling between acetanilides and butyl acrylate under mild conditions. This insight points towards the potential utility of tert-butyl compounds in facilitating organic transformations (Liu & Hii, 2011).

Electrochemical Synthesis : An electrochemical method for synthesizing benzoxazole derivatives directly via the oxidation of 3,5-di-tert-butylcatechol demonstrates the importance of tert-butyl groups in activating compounds toward electrophilic substitution reactions. This process is highlighted for its mild and green conditions, suggesting the environmental friendliness of such approaches (Salehzadeh, Nematollahi, & Hesari, 2013).

Antibacterial Activity : The synthesis of lipophilic benzoxazoles from 3,5-di-tert-butyl-1,2-benzoquinone and amino acids, and their subsequent activity against Mycobacterium tuberculosis, highlights a potential research avenue for tert-butyl derivatives in developing new antibacterial agents. This study suggests a direct link between the structural features of such compounds and their biological activity (Vinšová et al., 2004).

Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, facilitating both nucleophilic substitutions and radical reactions, underscores the significance of tert-butyl groups in modifying reactivity and enabling diverse chemical transformations (Jasch, Höfling, & Heinrich, 2012).

Asymmetric Catalytic Cyclopropanations : Aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, derived from tert-butyl diazoacetate, serve as active intermediates in asymmetric catalytic cyclopropanations, illustrating the role of tert-butyl groups in facilitating catalytic processes and enantioselective synthesis (Park, Sakata, & Nishiyama, 1996).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate involves the reaction of 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylic acid with tert-butyl bromoacetate in the presence of a base to form the tert-butyl ester. The resulting ester is then hydrolyzed to form the final product.", "Starting Materials": [ "10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylic acid", "tert-butyl bromoacetate", "base" ], "Reaction": [ "Step 1: Dissolve 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylic acid and tert-butyl bromoacetate in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization.", "Step 5: Hydrolyze the tert-butyl ester using an acid catalyst to obtain Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate." ] } | |

CAS RN |

3508-62-1 |

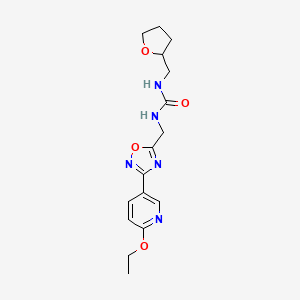

Molecular Formula |

C29H27NO2Si |

Molecular Weight |

449.625 |

IUPAC Name |

tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate |

InChI |

InChI=1S/C29H27NO2Si/c1-29(2,3)32-28(31)30-24-18-10-12-20-26(24)33(22-14-6-4-7-15-22,23-16-8-5-9-17-23)27-21-13-11-19-25(27)30/h4-21H,1-3H3 |

InChI Key |

PTQHIIJDQDALMN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

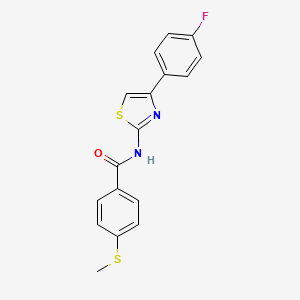

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)

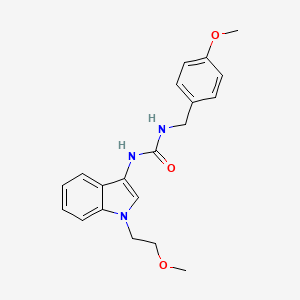

![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)

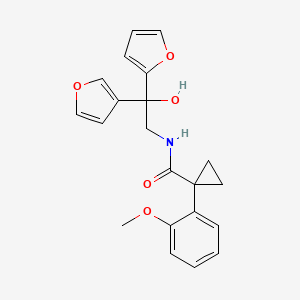

![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)

![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)

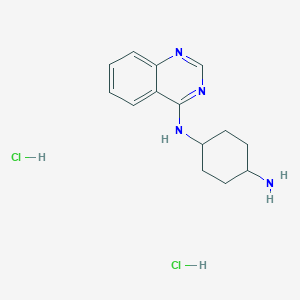

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)